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molecular formula C12H20N4 B8422979 N,N'-bis(2-cyanoethyl)-cyclohexane-1,4-diamine CAS No. 1142-40-1

N,N'-bis(2-cyanoethyl)-cyclohexane-1,4-diamine

Cat. No. B8422979
M. Wt: 220.31 g/mol
InChI Key: GPMJQBPVTRRHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026514B2

Procedure details

In a 5-liter reactor, 531.5 g of 1,4-cyclohexanediamine were placed and warmed at 80° C. until total fusion of the product. Then 675 mL of acrylonitrile were added and the mixture was warmed at 80° C. for 1 h, and at 100° C. for 2 h. Then 960 mL of ethanol were added and it was cooled down to room temperature, occurring the precipitation of a solid. After filtering, washing with ethanol and drying, 952.2 g (92.8%) of the title compound were obtained as a brown solid. Elemental analysis (%): theory, C 65.49, H 9.09, N 25.45; found, C 65.80, H 9.20, N 26.16.
Quantity
531.5 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step Two
Quantity
960 mL
Type
solvent
Reaction Step Three
Yield
92.8%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:8])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.[C:9](#[N:12])[CH:10]=[CH2:11]>C(O)C>[C:9]([CH2:10][CH2:11][NH:7][CH:4]1[CH2:5][CH2:6][CH:1]([NH:8][CH2:2][CH2:3][C:4]#[N:7])[CH2:2][CH2:3]1)#[N:12]

Inputs

Step One
Name
Quantity
531.5 g
Type
reactant
Smiles
C1(CCC(CC1)N)N
Step Two
Name
Quantity
675 mL
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
960 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation of a solid
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CCNC1CCC(CC1)NCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 952.2 g
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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